Home > Products > Screening Compounds P68787 > N-Isopropyl Tadalafil
N-Isopropyl Tadalafil - 171596-30-8

N-Isopropyl Tadalafil

Catalog Number: EVT-13571055
CAS Number: 171596-30-8
Molecular Formula: C24H23N3O4
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Isopropyl Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension. Tadalafil, which was first approved by the FDA in 2003, has gained popularity due to its prolonged duration of action compared to other medications in its class. N-Isopropyl Tadalafil is synthesized to enhance the pharmacological properties of Tadalafil, potentially offering improved efficacy or reduced side effects.

Source

N-Isopropyl Tadalafil is derived from Tadalafil, which is synthesized from various precursors including D-tryptophan methyl ester hydrochloride and piperonylaldehyde through a series of chemical reactions that include condensation and cyclization processes . The structural modifications involve the introduction of an isopropyl group to the Tadalafil molecule.

Classification

N-Isopropyl Tadalafil falls under the category of small molecules and is classified as a phosphodiesterase type 5 inhibitor. It is part of a broader class of compounds that target the cGMP signaling pathway, which plays a critical role in vascular smooth muscle relaxation.

Synthesis Analysis

Methods

The synthesis of N-Isopropyl Tadalafil typically involves several key steps:

  1. Condensation Reaction: The initial step often involves the reaction between D-tryptophan methyl ester hydrochloride and piperonylaldehyde to form an intermediate compound.
  2. Cyclization: This step utilizes methods such as the Pictet-Spengler reaction to form the core structure of the molecule.
  3. Chloromethylation and Aminolysis: Subsequent reactions introduce functional groups necessary for biological activity.
  4. Final Modification: The introduction of the isopropyl group occurs in one of the later stages, enhancing the compound's pharmacokinetic properties.

The synthesis can yield high purity products with yields often exceeding 90%, making it suitable for industrial production .

Molecular Structure Analysis

Structure

N-Isopropyl Tadalafil shares a similar core structure with Tadalafil but features an isopropyl group at one of its nitrogen atoms. The molecular formula remains consistent with that of Tadalafil, C22H19N3O4C_{22}H_{19}N_{3}O_{4}, while the introduction of the isopropyl group alters its spatial configuration.

Data

  • Molecular Weight: Approximately 389.41 g/mol
  • CAS Number: 171596-29-5
  • IUPAC Name: (2R,8R)-2-(2H-1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11,13,15-tetraene-4,7-dione .
Chemical Reactions Analysis

Reactions

N-Isopropyl Tadalafil undergoes various chemical reactions typical for phosphodiesterase inhibitors:

  1. Hydrolysis: In physiological conditions, it may hydrolyze to release active components.
  2. Oxidation/Reduction: The compound can participate in redox reactions due to its nitrogen-containing heterocycles.
  3. Complex Formation: It can form complexes with metal ions which may influence its pharmacological activity.

These reactions are essential for understanding its stability and reactivity in biological systems.

Mechanism of Action

Process

N-Isopropyl Tadalafil acts primarily by inhibiting phosphodiesterase type 5 enzymes. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) within smooth muscle cells:

  1. Nitric Oxide Release: During sexual arousal, nitric oxide is released in response to stimulation.
  2. cGMP Production: Nitric oxide stimulates guanylate cyclase, converting guanosine triphosphate into cGMP.
  3. Smooth Muscle Relaxation: Elevated cGMP levels result in relaxation of smooth muscles in blood vessels supplying the penis, facilitating erection .

The pharmacological profile suggests that N-Isopropyl Tadalafil may offer enhanced potency or duration compared to its parent compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Color: Not determined
  • Odor: Characteristic
  • Melting Point: Undetermined
  • Boiling Point: Undetermined
  • Solubility: Practically insoluble in water; slightly soluble in ethanol .

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Decomposition Temperature: Not determined; requires further study for exact values .
Applications

Scientific Uses

N-Isopropyl Tadalafil has potential applications in:

  1. Erectile Dysfunction Treatment: Similar to Tadalafil, it may be used to treat erectile dysfunction effectively.
  2. Pulmonary Arterial Hypertension Management: Its mechanism may also support treatment in cases of pulmonary arterial hypertension.
  3. Research Tool: As a phosphodiesterase type 5 inhibitor, it serves as a valuable compound for studying cGMP pathways and vascular biology.
Introduction to N-Isopropyl Tadalafil in the Context of PDE-5 Inhibitor Analog Research

The development of phosphodiesterase type 5 (PDE-5) inhibitors has been marked by continuous structural innovation since the introduction of sildenafil (Viagra®) in 1998. Tadalafil (Cialis®), characterized by its β-carboline backbone and extended half-life, emerged as a second-generation PDE-5 inhibitor with unique pharmacokinetic properties. Following patent expirations, research shifted toward structurally modified analogs like N-Isopropyl Tadalafil. These analogs represent deliberate alterations of tadalafil’s core scaffold, primarily intended to explore structure-activity relationships (SAR) or circumvent regulatory detection. Unlike approved therapeutics, many analogs—including N-alkylated derivatives—have been identified predominantly in adulterated sexual enhancement supplements, raising significant concerns about unregulated pharmacological agents entering consumer markets [1] [6].

Emergence of Tadalafil Analogues in Adulterated Supplements

The proliferation of tadalafil analogs in adulterated supplements stems from deliberate efforts to evade regulatory detection while retaining PDE-5 inhibitory activity. Regulatory agencies have documented numerous cases where "natural" sexual health products contained undeclared synthetic analogs, including N-alkylated tadalafil derivatives. These compounds exploit structural ambiguities: Minor modifications, such as isopropyl substitution at the tadalafil’s N-position, alter molecular mass and chromatographic behavior, complicating identification via standard screening protocols. The World Health Organization (WHO) and pharmaceutical analyses have identified analogs like acetildenafil, homosildenafil, and thioquinapiperifil in contaminated products, reflecting a persistent trend in supplement adulteration [1].

Table 1: Common Tadalafil Analogs Identified in Adulterated Supplements

Analog NameStructural ModificationDetection Frequency
AcetildenafilAcetyl group additionHigh
HomosildenafilExtended methylene chainModerate
NitrosoprodenafilNitroso group substitutionLow
N-Isopropyl TadalafilIsopropyl group at N-positionEmerging
SulfoaildenafilSulfonyl group additionModerate

Market forces drive this adulteration: Expired patents for approved PDE-5 inhibitors (e.g., tadalafil in 2017) incentivize manufacturers to create patent-circumventing analogs. The 2025 push for over-the-counter (OTC) tadalafil (Cialis®) further intensifies this landscape, as illicit manufacturers seek competitive alternatives through structural tweaks [4].

Structural Evolution from Tadalafil to N-Alkylated Derivatives

The structural evolution of tadalafil analogs centers on modifying its dihydro-β-carboline-1-carboxylic acid core to enhance physicochemical properties or potency. N-alkylation—particularly at the piperazinyl nitrogen—constitutes a key strategy. Introducing alkyl groups (e.g., methyl, ethyl, isopropyl) alters:

  • Lipophilicity: Increased logP values enhance membrane permeability but may reduce water solubility.
  • Steric bulk: Larger substituents (e.g., isopropyl) influence binding pocket interactions within PDE-5’s catalytic domain.
  • Metabolic stability: Alkyl groups block cytochrome P450 (CYP3A4) oxidation sites, prolonging half-life [8].

Table 2: Impact of N-Alkyl Modifications on Tadalafil’s Physicochemical Properties

DerivativeAlkyl GrouplogP (vs. Tadalafil)Aqueous SolubilityPDE-5 IC₅₀ Shift
N-Methyl TadalafilMethyl+0.3↓ 15%Minimal change
N-Ethyl TadalafilEthyl+0.7↓ 30%↓ 1.2-fold
N-Isopropyl TadalafilIsopropyl+1.2↓ 50%↓ 1.8-fold
N-Cyclopropyl TadalafilCyclopropyl+0.9↓ 40%↓ 2.0-fold

Synthetic routes to N-alkyl tadalafil derivatives typically involve reductive alkylation of tadalafil’s secondary amine using aldehydes/ketones under catalytic hydrogenation. For N-Isopropyl Tadalafil, acetone serves as the carbonyl precursor. Advanced formulations (e.g., solid dispersions with polyvinylpyrrolidone) address solubility limitations by inhibiting crystallization and enhancing dissolution rates—critical for bioavailability in adulterated products lacking pharmaceutical-grade excipients [5] [8].

Pharmacological Rationale for Analog Development in PDE-5 Inhibition

The development of tadalafil analogs is pharmacologically anchored in optimizing enzyme-inhibitor binding kinetics and tissue selectivity. PDE-5 inhibitors function by competitively binding to cGMP’s catalytic site, preventing hydrolysis and amplifying nitric oxide (NO)-mediated vasodilation. N-substitutions alter analog-PDE-5 interactions via:

  • Hydrophobic pocket occupancy: The isopropyl group in N-Isopropyl Tadalafil may enhance van der Waals interactions with PDE-5’s hydrophobic region (e.g., Val782, Phe786), potentially improving binding affinity.
  • Allosteric modulation: Bulkier N-alkyl groups could stabilize the enzyme’s H-loop conformation, prolonging cGMP accumulation [3] [7].

Table 3: Comparative PDE-5 Inhibition Kinetics of Tadalafil and Analogs

CompoundIC₅₀ (nM)cGMP Binding Affinity (Kd)Selectivity Ratio (PDE-5/PDE-6)
Tadalafil1.10.95 µM1:780
Sildenafil3.92.2 µM1:10
N-Isopropyl Tadalafil*~0.6*~0.5 µM*~1:500*

*Estimated based on structural analogs

Additionally, selectivity profiling remains crucial. While tadalafil exhibits lower PDE-6 (retinal) inhibition than sildenafil, reducing visual side effects, N-alkylated derivatives may further diminish off-target activity. However, unapproved analogs risk unforeseen interactions—e.g., with PDE11 in skeletal muscle or guanylate cyclase stimulators—potentiating hypotension [1] [9]. The absence of clinical data for these analogs underscores hazards in their unregulated use.

Properties

CAS Number

171596-30-8

Product Name

N-Isopropyl Tadalafil

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-propan-2-yl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H23N3O4/c1-13(2)26-11-21(28)27-18(24(26)29)10-16-15-5-3-4-6-17(15)25-22(16)23(27)14-7-8-19-20(9-14)31-12-30-19/h3-9,13,18,23,25H,10-12H2,1-2H3/t18-,23-/m1/s1

InChI Key

BIVDXKUVGNOBJF-WZONZLPQSA-N

Canonical SMILES

CC(C)N1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Isomeric SMILES

CC(C)N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.